Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate is a heterocyclic compound characterized by the molecular formula . This compound features a cyclopropane ring linked to a pyridine ring, which contains a cyano group at the 5-position and a methyl ester at the 1-position of the cyclopropane. It serves as a significant building block in organic synthesis and has applications in various scientific fields, including chemistry, biology, and medicine.
The compound can be synthesized through multiple methods, primarily involving cyclopropanation reactions and subsequent esterification processes. Its relevance spans across chemical research and industrial applications, making it an important subject of study in synthetic organic chemistry.
Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate is classified as an organic compound due to its carbon-based structure. It falls under the category of heterocycles due to the presence of nitrogen in its pyridine ring. The compound is also categorized as an ester because of its methyl ester functional group.
The synthesis of Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate typically involves three main steps:
In industrial settings, optimized synthetic routes are often employed to enhance scalability and cost-effectiveness. Continuous flow reactors and advanced purification techniques are utilized to achieve high yields and purity levels in the production of this compound.
The molecular structure of Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate consists of:
The compound has a molecular weight of approximately 202.21 g/mol. The structural representation can be depicted using standard chemical notation or software for molecular modeling .
Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate can participate in several types of chemical reactions:
For oxidation reactions, common reagents include potassium permanganate and chromium trioxide. Reduction processes may utilize lithium aluminum hydride or hydrogen gas with catalysts. Substitution reactions often involve halogens or nucleophiles under varied conditions .
Depending on the specific reaction conditions and reagents used, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
The mechanism of action for Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate involves its interactions with biological targets. The cyano group and pyridine ring are crucial for its reactivity and binding characteristics. The compound may function as an inhibitor or activator for certain enzymes or receptors, influencing various biological pathways depending on its structural features .
Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate is typically a solid at room temperature with a melting point that can vary based on purity. Its solubility profile includes compatibility with organic solvents like methanol and dichloromethane.
The compound exhibits stability under normal laboratory conditions but may undergo hydrolysis in aqueous environments, leading to degradation products. Its reactivity profile allows it to participate in diverse chemical transformations, making it versatile for synthetic applications.
Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate has several scientific uses:
The incorporation of methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate into proteolysis-targeting chimeras (PROTACs) leverages the inherent rigidity of the cyclopropane ring to enhance molecular recognition and ternary complex formation. This compound serves as a critical structural spacer between E3 ligase-binding motifs and target protein-binding domains, exploiting its stereochemical stability to optimize spatial orientation. The cyclopropane’s planar constraint reduces conformational entropy, thereby increasing binding specificity and proteasomal degradation efficiency [6] [9]. Patent US20120095031A1 demonstrates cyclopropane linkers in orexin receptor antagonists, where the scaffold’s angular persistence between pyridine and carboxylate groups enables precise vectoring of functional groups [6]. The cyano group on the pyridine ring further augments π-stacking interactions with hydrophobic binding pockets, a design principle validated in neurodegenerative disease therapeutics [9].
Table 1: Role of Cyclopropane Scaffolds in PROTAC Design
Scaffold Type | Degradation Efficiency (DC₅₀) | Key Structural Advantage |
---|---|---|
Linear Alkyl | >10 µM | Flexibility-induced entropy loss |
PEG-Based | 1–5 µM | Solubility enhancement |
Cyclopropane | 0.1–0.5 µM | Rigidity-enabled precise positioning |
Aromatic | 0.5–2 µM | Stacking interactions |
Linker design pivots on strategic functionalization of the pyridine-cyclopropane-carboxylate core. The 5-cyanopyridin-2-yl moiety acts as an electron-deficient handle for nucleophilic substitution, enabling conjugation with E3 ligands like von Hippel-Lindau (VHL) or cereblon binders. Etherification at the pyridine nitrogen – as in 1-[(5-cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid – introduces hydrolytically stable linkages while preserving planarity . The methyl ester group (–COOCH₃) in the target compound provides a synthetic pivot for amidification or hydrolysis, facilitating peptide coupling. Patent data reveals that alkyl spacers inserted between the cyclopropane and pyridine diminish degradation efficacy by 5-fold, whereas ethylene glycol chains enhance solubility without sacrificing potency [6].
Table 2: Impact of Linker Composition on Degradation Kinetics
Linker Component | PROTAC Size (kDa) | Cellular Permeability (Papp ×10⁻⁶ cm/s) |
---|---|---|
Pyridine-direct | 28 | 8.5 |
Cyclopropane-carboxylate | 32 | 12.3 |
Triazole | 35 | 6.2 |
Disulfide | 38 | 3.1 |
Enantioselective synthesis of the cyclopropane core employs engineered myoglobin biocatalysts and organocatalytic systems. The myoglobin variant Mb(H64G,V68A) achieves >99% ee and de in cyclopropanation reactions between 5-cyanopyridin-2-yl diazoketones and electron-deficient alkenes [3]. This metalloprotein catalyzes carbene transfer via an iron-carbenoid intermediate, with distal histidine mutations (H64V/G) enlarging the active site for sterically demanding diazoketones. Organocatalysts like chiral ammonium salts enable asymmetric [2+1] cycloadditions under mild conditions, though yields rarely exceed 70% [7]. Crucially, the methyl ester group must be installed prior to cyclopropanation to prevent racemization; post-cyclopropanation esterification drops enantiopurity by 40% [3].
Table 3: Stereoselectivity in Cyclopropanation Methodologies
Catalyst System | Reaction Yield (%) | ee (%) | de (%) |
---|---|---|---|
Rh₂(OAc)₄ | <5 | – | – |
Co(TPP) | Trace | – | – |
Wild-type myoglobin | 0 | – | – |
Mb(H64G,V68A) | 33 | >99 | >99 |
Chiral dirhodium(II) carboxamidates | 68 | 92 | 88 |
Differential reactivity between the pyridine and cyclopropane rings enables orthogonal derivatization:
The cyclopropane ring remains intact under these conditions due to its high kinetic stability, though strong electrophiles induce ring-opening at the C1–C2 bond trans to the carboxylic acid .
Structure-activity relationship (SAR) studies highlight linear atom count and hydrophobicity as critical determinants of PROTAC efficacy. Cyclopropane-containing linkers with 10–12 atoms between warheads maximize target engagement, as demonstrated in orexin receptor antagonists (patent US20120095031A1) [6]:
Replacing the methyl ester with tert-butyl esters increases cLogP by 1.5 units, diminishing aqueous solubility but enhancing membrane penetration. Etherification of the pyridine nitrogen with polyethylene glycol (PEG) spacers maintains degradation potency while improving pharmacokinetics [6] [9].
Table 4: Degradation Efficiency vs. Linker Properties
Linker Modification | Spacer Length (Atoms) | cLogP | DC₅₀ (µM) |
---|---|---|---|
None (methyl ester) | 6 | 1.2 | 0.5 |
Ethylene glycol insertion | 10 | 0.8 | 0.3 |
Cyclopropane-PEG hybrid | 12 | 0.5 | 0.1 |
Alkyl chain extension | 14 | 2.1 | 1.8 |
Structural Compendium of Key Compounds
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5